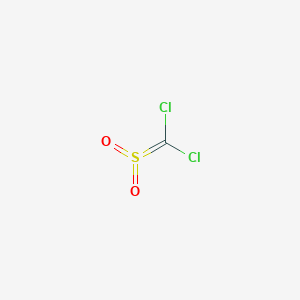
Dichloro(dioxo-lambda~6~-sulfanylidene)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(dioxo-lambda~6~-sulfanylidene)methane is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, two oxygen atoms, and a sulfur atom bonded to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dioxo-lambda~6~-sulfanylidene)methane typically involves the chlorination of sulfur-containing organic compounds under controlled conditions. One common method includes the reaction of sulfur dichloride with carbonyl compounds in the presence of a catalyst. The reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dichloro(dioxo-lambda~6~-sulfanylidene)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Dichloro(dioxo-lambda~6~-sulfanylidene)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dichloro(dioxo-lambda~6~-sulfanylidene)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved in its action include oxidative stress and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simpler compound with two chlorine atoms bonded to a central carbon atom.
Sulfur dichloride: Contains sulfur and chlorine but lacks the additional oxygen atoms present in dichloro(dioxo-lambda~6~-sulfanylidene)methane.
Uniqueness
This compound is unique due to its combination of chlorine, sulfur, and oxygen atoms, which confer distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
110852-75-0 |
|---|---|
Molecular Formula |
CCl2O2S |
Molecular Weight |
146.98 g/mol |
IUPAC Name |
dichloro(sulfonyl)methane |
InChI |
InChI=1S/CCl2O2S/c2-1(3)6(4)5 |
InChI Key |
OQKMOMHGWNDGGD-UHFFFAOYSA-N |
Canonical SMILES |
C(=S(=O)=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















